molecular formula C7H8BrFN2 B8319737 5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine

5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine

Cat. No. B8319737
M. Wt: 219.05 g/mol
InChI Key: JNHAZCBYLGTZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H8BrFN2 and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8BrFN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3

InChI Key

JNHAZCBYLGTZLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate (6-fluoro-pyridin-2-yl)-dimethyl-amine (12.4 g, 88.4 mmol) in acetonitrile (400 mL) at 0° C. was added a solution of N-bromosuccinimide (7.87 g, 44.2 mmol) in acetonitrile (95 mL) dropwise over 15 min. The resulting solution was stirred at 0° C. for 1 hour. Another portion of N-bromosuccinimide (7.87 g, 44.2 mmol) in acetonitrile (95 mL) was subsequently added at 0° C. dropwise over 15 min. The solution was slowly warmed to room temperature and stirred overnight. The solution was concentrated in vacuo and diluted with dichloromethane (500 mL). This was washed with water (300 mL) and the aqueous layer back extracted with dichloromethane (3×200 mL), before drying over MgSO4, filtering, and concentrating in vacuo. The material was passed through a silica pad, eluting with 0-10% ethyl acetate in heptanes. The organics were concentrated in vacuo to afford desired material (18.4 g, 95% yield) that solidified upon standing. 1H NMR (CDCl3, 400 MHz) 5=7.48-7.67 (m, 1 H) 6.21 (dd, J=8.59, 1.56 Hz, 1 H) 3.05 (s, 6 H); MS (FID)=218.0 (M)+.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Yield
95%

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